molecular formula C15H21NO2 B12769141 (RS)-Ethyl 2-phenyl-2-piperidin-2-ylacetate CAS No. 99088-55-8

(RS)-Ethyl 2-phenyl-2-piperidin-2-ylacetate

Cat. No.: B12769141
CAS No.: 99088-55-8
M. Wt: 247.33 g/mol
InChI Key: AIVSIRYZIBXTMM-ZIAGYGMSSA-N
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Description

(RS)-Ethyl 2-phenyl-2-piperidin-2-ylacetate is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. This compound is known for its significant role in the pharmaceutical industry due to its diverse biological activities .

Preparation Methods

The synthesis of (RS)-Ethyl 2-phenyl-2-piperidin-2-ylacetate typically involves the reaction of piperidine with ethyl phenylacetate under specific conditions. One common method includes the use of phenylsilane, which promotes the formation and reduction of imine, initiates cyclization, and reduces the piperidinone intermediate with an iron complex as a catalyst . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production to ensure cost-effectiveness and efficiency.

Chemical Reactions Analysis

(RS)-Ethyl 2-phenyl-2-piperidin-2-ylacetate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are possible, where the piperidine ring can be functionalized with different substituents.

    Hydrolysis: The ester group in the compound can be hydrolyzed to form the corresponding carboxylic acid and alcohol under acidic or basic conditions.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

(RS)-Ethyl 2-phenyl-2-piperidin-2-ylacetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (RS)-Ethyl 2-phenyl-2-piperidin-2-ylacetate involves its interaction with specific molecular targets in the body. It may act as an enzyme inhibitor or receptor ligand, modulating various biochemical pathways. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

(RS)-Ethyl 2-phenyl-2-piperidin-2-ylacetate can be compared with other piperidine derivatives, such as:

The uniqueness of this compound lies in its specific chemical structure and the resulting biological activities, which may differ from those of other piperidine derivatives.

Properties

CAS No.

99088-55-8

Molecular Formula

C15H21NO2

Molecular Weight

247.33 g/mol

IUPAC Name

ethyl (2R)-2-phenyl-2-[(2R)-piperidin-2-yl]acetate

InChI

InChI=1S/C15H21NO2/c1-2-18-15(17)14(12-8-4-3-5-9-12)13-10-6-7-11-16-13/h3-5,8-9,13-14,16H,2,6-7,10-11H2,1H3/t13-,14-/m1/s1

InChI Key

AIVSIRYZIBXTMM-ZIAGYGMSSA-N

Isomeric SMILES

CCOC(=O)[C@@H]([C@H]1CCCCN1)C2=CC=CC=C2

Canonical SMILES

CCOC(=O)C(C1CCCCN1)C2=CC=CC=C2

Origin of Product

United States

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